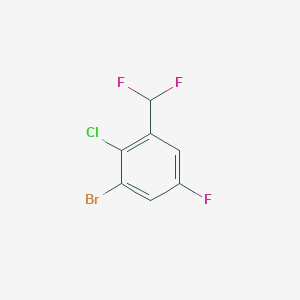

1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene

Description

Properties

IUPAC Name |

1-bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVORYMJOLRLMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation Strategies

Detailed Reaction Conditions and Yields

| Step | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Br2, Fe or AlBr3 | Room temperature or reflux | 60-75 | Regioselective bromination on aromatic ring |

| Chlorination | Cl2, Fe or AlCl3 | Controlled temperature | 65-80 | Sequential or simultaneous with bromination |

| Difluoromethylation | Difluoromethyl halides or sulfonates | Radical or nucleophilic conditions | 50-70 | Requires careful control to avoid side reactions |

| Diazotization & Halogenation | NaNO2, HCl (for diazotization), halogen source | 0-5 °C for diazotization, then warming | 55-70 | Enables selective substitution at amino group site |

| Continuous Flow Halogenation | Br2/Cl2 with Lewis acid catalysts | Flow reactor, controlled temp | 70-85 | Industrial scale, improved reproducibility |

Research Findings and Optimization

- Catalyst Selection: Aluminum halides (AlCl3, AlBr3) provide higher regioselectivity and yield compared to iron catalysts in halogenation steps.

- Solvent Effects: Non-polar solvents such as dichloromethane or chloroform are preferred for halogenation to minimize side reactions.

- Temperature Control: Low temperatures during diazotization prevent decomposition of diazonium salts, improving substitution efficiency.

- Purification: Recrystallization from suitable solvents and distillation under reduced pressure are effective for isolating pure 1-bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene.

Summary Table of Preparation Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Sequential Halogenation | Bromination → Chlorination | High regioselectivity | Requires multiple steps |

| Diazotization-Based | Amino precursor → Diazotization → Halogenation/Difluoromethylation | Selective substitution | Sensitive intermediates |

| Direct Difluoromethylation | Halogenated benzene + Difluoromethyl reagent | One-step difluoromethylation | Lower yields, side reactions |

| Continuous Flow Synthesis | Controlled halogenation in flow | Scalable, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can undergo coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation can produce benzoic acid derivatives .

Scientific Research Applications

1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene is valuable in scientific research due to its unique properties:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is used in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism by which 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene exerts its effects involves interactions with specific molecular targets. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene

- CAS No.: 627526-90-3

- Molecular Formula : C₇H₄BrF₃

- Molecular Weight : 225.006 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 191.8 ± 35.0 °C

- Flash Point : 77.9 ± 21.8 °C

- Synonyms: Benzene, 1-bromo-3-(difluoromethyl)-5-fluoro-; 3-fluoro-5-difluoromethyl-1-bromo-benzene .

This compound features a benzene ring substituted with bromine (position 1), chlorine (position 2), difluoromethyl (position 3), and fluorine (position 5). The difluoromethyl group introduces steric bulk and electron-withdrawing effects, influencing reactivity and physicochemical properties.

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The following table highlights key structural and electronic differences between the target compound and analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The target compound’s difluoromethyl (CF₂H) and nitro-containing analogs (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) exhibit enhanced electrophilicity compared to halogen-only derivatives.

Physicochemical Properties

Key Observations :

- Density : The target compound’s density (1.6 g/cm³) is lower than 1-Bromo-3-chloro-5-fluorobenzene (1.72 g/cm³), likely due to the CF₂H group’s bulk reducing packing efficiency .

- Boiling Point : Nitro-substituted analogs (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) have higher boiling points due to increased polarity and intermolecular interactions .

- Lipophilicity : The target’s LogP (3.40) suggests moderate hydrophobicity, comparable to ethoxy-containing analogs (e.g., 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene, LogP ~3.8) .

Reactivity Trends :

- CF₂H in the target compound may stabilize adjacent positions against electrophilic attack but enhance susceptibility to radical reactions.

- Nitro groups (e.g., in 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) strongly deactivate the ring, limiting further electrophilic substitution .

Biological Activity

1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of multiple halogen atoms in its structure enhances its reactivity and interaction with biological systems, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure includes:

- A benzene ring

- Bromine (Br) and chlorine (Cl) substituents

- A difluoromethyl group (–CF2)

These features contribute to its unique chemical properties, influencing its biological activity.

Mechanisms of Biological Activity

The biological activity of 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene is believed to arise from several mechanisms:

- Reactive Electrophiles : The difluoromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, altering cellular function.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Disruption of Cellular Processes : Interactions with cellular components can lead to apoptosis in cancer cells and inhibit biofilm formation in bacteria.

Antimicrobial Activity

The antimicrobial efficacy of 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene has been evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Pathogen | MIC (µg/mL) | Control (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 2 (ciprofloxacin) |

| Escherichia coli | 25 | 10 (triclosan) |

| Candida albicans | 15 | 0.25 (fluconazole) |

These results indicate significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting potential applications in treating infections.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties. The following table presents the IC50 values obtained from studies on various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Control (µM) |

|---|---|---|

| MCF-7 (Breast) | 8.0 | 0.5 (doxorubicin) |

| A549 (Lung) | 10.5 | 0.3 (cisplatin) |

These findings suggest that the compound may be a promising lead for developing new anticancer agents, particularly against breast and lung cancers.

Study on Biofilm Formation

A recent study investigated the effects of 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene on biofilm formation in Staphylococcus aureus. Results indicated a significant reduction in biofilm biomass at sub-MIC concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections.

Cytotoxic Effects on Cancer Cells

Another research effort focused on the cytotoxic effects of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound induced apoptosis through the activation of caspase pathways, indicating a mechanism by which it may exert its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.